Product packaging for Lespeflorin H2(Cat. No.:)

Lespeflorin H2

Cat. No.: B1262865
M. Wt: 350.4 g/mol
InChI Key: AMXXXMGWYLGBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lespeflorin H2 is a chemical compound with the molecular formula C21H18O5, intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Scientific literature indicates that a structurally related compound, Lespeflorin I1, is a prenylated coumestan and a mild melanin synthesis inhibitor isolated from Lespedeza floribunda Bunge. Given the structural similarity in their names, this compound may share a similar coumestan backbone, a class of compounds studied for their potential bioactive properties. Researchers investigating natural product derivatives, organic synthesis methodologies, or bioactive compounds for potential applications in fields such as dermatology or cell biology may find this compound of interest. Further investigation is required to fully elucidate the specific properties, mechanism of action, and research applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O5 B1262865 Lespeflorin H2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

7-methoxy-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),2(11),5(10),6,8,13,15,19-octaen-20-ol

InChI

InChI=1S/C21H18O5/c1-21(2)7-6-13-19-14(9-16(22)20(13)26-21)15-10-24-17-8-11(23-3)4-5-12(17)18(15)25-19/h4-9,22H,10H2,1-3H3

InChI Key

AMXXXMGWYLGBLR-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C3C(=CC(=C2O1)O)C4=C(O3)C5=C(C=C(C=C5)OC)OC4)C

Origin of Product

United States

Advanced Methodologies for Isolation and Purification of Lespeflorin H2

Optimized Extraction Techniques from Biomass

The initial step in isolating Lespeflorin H2 involves its extraction from the source biomass, typically the roots of Lespedeza species. researchgate.net The goal is to efficiently remove the target compound from the solid plant material into a liquid solvent phase, while minimizing the co-extraction of undesirable substances.

Solvent-based extraction is a foundational technique for obtaining natural products. The selection of solvents is paramount and is guided by the polarity of the target compound. For pterocarpans like this compound, a sequential extraction strategy using solvents of varying polarities is often employed to achieve a crude extract enriched with the desired compounds.

The process typically begins with a comprehensive extraction of the dried and powdered plant material using a polar solvent, such as methanol (B129727) or ethanol (B145695), to draw out a wide range of secondary metabolites. researchgate.netmdpi.com Following this, a liquid-liquid partitioning or fractionation step is performed. The crude methanol or ethanol extract is suspended in water and then partitioned with a less polar solvent, commonly ethyl acetate (B1210297). ffhdj.comresearchgate.net Flavonoids and pterocarpans, which are moderately polar, tend to have a higher affinity for the ethyl acetate phase, leading to their concentration in this fraction. researchgate.netmdpi.com This step effectively separates the target compounds from highly polar substances like sugars and some glycosides, which remain in the aqueous phase, and very non-polar compounds like lipids that may have been removed in a pre-extraction step with a solvent like hexane. ffhdj.com

Table 1: Solvent-Based Extraction Protocol Summary

Step Solvent Purpose Rationale
Initial Extraction Methanol or Ethanol To extract a broad range of compounds from the biomass. High polarity allows for efficient extraction of most secondary metabolites, including flavonoids. researchgate.nettjnpr.org
Fractionation Ethyl Acetate To selectively concentrate flavonoids and pterocarpans. As a solvent of intermediate polarity, it effectively partitions moderately polar compounds like this compound from the crude extract. mdpi.comffhdj.com

| Pre-extraction (Optional) | n-Hexane | To remove non-polar compounds like fats and waxes. | Defatting the biomass prior to the main extraction can simplify subsequent purification steps. ffhdj.com |

The efficiency of an extraction protocol is a measure of its ability to recover the target analyte from the original matrix. For this compound, this involves maximizing its yield while minimizing impurities. The choice of solvent and extraction conditions significantly impacts efficiency. Studies on related plant species show that methanol and ethanol are highly effective for the initial extraction of phenolic compounds. tjnpr.org However, subsequent fractionation with ethyl acetate is crucial for enhancing the concentration of flavonoids. researchgate.netmdpi.com

The evaluation of extraction efficiency can be performed by comparing the yields obtained with different solvent systems. For instance, research on Lespedeza cuneata demonstrated that while a methanol-based extraction is effective, an ethyl acetate fractionation step specifically enriches the flavonoid content. researchgate.netmdpi.comresearchgate.net The efficiency is often assessed by quantifying the total phenolic or flavonoid content in each fraction. The hydrophobic nature of many flavonoids causes them to accumulate preferentially in ethyl acetate and chloroform (B151607) fractions. researchgate.net

Table 2: Comparative Extraction Efficiency of Solvents for Phenolic Compounds

Solvent/Fraction Relative Polarity Extraction Efficacy for Flavonoids Reference
Methanol High High yield of total phenolics in initial extraction. tjnpr.org
Ethanol High High yield of total phenolics, often used in combination with water. tjnpr.org

| Ethyl Acetate | Medium | Excellent for selectively partitioning and concentrating flavonoids from a crude polar extract. | researchgate.netmdpi.com |

Chromatographic Separation Strategies

Following extraction and fractionation, the enriched extract contains this compound along with other structurally similar compounds. Chromatographic techniques are essential to separate these molecules and obtain the pure compound. This process relies on the differential partitioning of compounds between a stationary phase and a mobile phase.

Column chromatography is the workhorse for purifying natural products on a preparative scale. A typical strategy involves a sequential use of different stationary phases.

Silica (B1680970) Gel Chromatography : The ethyl acetate fraction is often first subjected to column chromatography over silica gel, a polar stationary phase. ffhdj.comnih.gov Compounds are eluted using a gradient of non-polar to more polar solvents (e.g., a hexane-ethyl acetate gradient). nih.gov Less polar compounds elute first, followed by compounds of increasing polarity. This step serves as a coarse separation, fractionating the complex mixture into simpler groups of compounds.

Sephadex LH-20 Chromatography : Fractions from the silica gel column that are rich in the target compound are frequently further purified using Sephadex LH-20. nih.govpan.olsztyn.pl This stationary phase is a hydroxypropylated dextran (B179266) gel that separates compounds based on a combination of molecular size (gel filtration) and polarity-based adsorption, particularly through hydrogen bonding. nih.govresearchgate.net It is highly effective for separating phenolic compounds like flavonoids and pterocarpans. nih.gov Methanol or ethanol are common mobile phases used for elution. pan.olsztyn.plresearchgate.net This step is crucial for removing pigments and other impurities, yielding a significantly purified product.

Table 3: Column Chromatography Parameters

Technique Stationary Phase Principle of Separation Typical Mobile Phase Purpose
Silica Gel Chromatography Silica Gel (Normal Phase) Adsorption based on polarity. Hexane-Ethyl Acetate gradient. Initial, coarse purification of the crude fraction. ffhdj.comnih.gov

| Gel Filtration Chromatography | Sephadex LH-20 | Molecular size exclusion and polarity-based adsorption. | Methanol or Ethanol. | Fine purification of flavonoid-rich fractions. nih.govpan.olsztyn.pl |

For the final step of purification to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. kromasil.com Preparative or semi-preparative reversed-phase HPLC is commonly used for isolating specific flavonoids. ffhdj.comnih.gov

In this technique, a non-polar stationary phase, such as C18-bonded silica, is used. nih.gov The sample is eluted with a polar mobile phase, typically a gradient of water and an organic solvent like methanol or acetonitrile (B52724). ffhdj.comnih.gov In the case of the related Lespeflorin I1, a Symmetry C18 column with a acetonitrile-water gradient was used for final purification. nih.gov Similarly, Lespeflorin G8 was purified using repeated HPLC with 85% methanol as the eluent. ffhdj.com This high-resolution technique separates compounds with very similar structures, allowing for the isolation of this compound in a highly pure form, suitable for spectroscopic analysis and bioassays. kromasil.com

Table 4: HPLC Purification Parameters for Related Pterocarpans

Compound Stationary Phase Mobile Phase Reference
Lespeflorin I1 Symmetry C18 Acetonitrile:Water gradient nih.gov

| Lespeflorin G8 | RP-AQUEOUS | 85% Methanol | ffhdj.com |

Throughout the extraction and purification process, Thin-Layer Chromatography (TLC) is an indispensable tool for rapid analysis. It is used to monitor the progress of the column chromatography, identify which fractions contain the target compound, and determine the purity of the isolated substance. ffhdj.com

For pterocarpans, reversed-phase TLC plates (e.g., RP-18) can be used. For instance, the separation of Lespeflorin G8 was monitored using an RP-18 TLC plate with 80% methanol as the mobile phase. ffhdj.com After developing the plate, the spots corresponding to the compounds are visualized, often under UV light or by spraying with a chemical reagent (e.g., 10% H2SO4 followed by heating) that reacts to produce a colored spot. ffhdj.com This allows for the pooling of relevant fractions from the column for further purification and confirms the success of the final isolation.

Purity Assessment and Scale-Up Considerations

Following the successful isolation and purification of this compound, rigorous assessment of its purity is a critical step to ensure the compound is suitable for subsequent research and application. Concurrently, considerations for scaling up the purification process are essential for producing larger quantities of the compound efficiently and economically.

Purity Assessment

The purity of a this compound isolate is determined using a combination of chromatographic and spectroscopic techniques. These methods provide both qualitative and quantitative data, confirming the compound's identity and quantifying any residual impurities. A purity level exceeding 95% is a common target for many research applications. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of flavonoids and related compounds due to its high resolution and sensitivity. alwsci.com A reversed-phase HPLC method is typically employed to separate this compound from any remaining impurities. The purity is calculated based on the relative peak area of the target compound in the chromatogram.

A typical HPLC analysis would be conducted under the following conditions:

ParameterSpecification
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (often with 0.1% formic or acetic acid) nih.gov
Flow Rate1.0 mL/min
DetectionDiode-Array Detector (DAD) or UV Detector (e.g., at 268 nm) nih.gov
Column Temperature25-30 °C

Liquid Chromatography-Mass Spectrometry (LC-MS): To gain further confidence in the peak identity and to detect impurities that may co-elute with the main compound, LC-MS is utilized. This technique couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry. nih.govmdpi.com Electrospray ionization (ESI) is a common ionization source for this class of compounds. The mass spectrometer provides the molecular weight of the eluted compound, confirming it is this compound, and can reveal the presence of trace-level impurities. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both structural elucidation and purity determination. nih.gov 1H NMR and 13C NMR spectra confirm the chemical structure of the isolated this compound is correct. nih.govnih.gov For quantitative purposes, Quantitative NMR (qHNMR) can be employed. This technique determines the purity of a sample by comparing the integral of a specific proton signal from the analyte with that of a high-purity internal standard with a known concentration. nih.gov

Scale-Up Considerations

Transitioning from laboratory-scale (milligram) purification to a larger scale (gram to kilogram) presents several challenges that require careful process optimization. springernature.comresearchgate.net The primary goal is to increase the output of this compound without compromising its purity, while also considering economic and environmental factors. researchgate.netnih.gov

Chromatographic Method Adaptation: The chromatographic methods used for analytical purposes must be adapted for preparative and process-scale applications. waters.com

Column Size and Packing: Larger columns with greater loading capacity are required. The selection of the stationary phase and ensuring uniform column packing are critical to maintain separation efficiency at a larger scale. waters.com

Solvent Consumption: Large-scale chromatography consumes significant volumes of solvents, which has major cost and environmental implications. mdpi.com Process development aims to optimize the mobile phase composition to reduce solvent usage, for instance by using solvent recycling systems or exploring more environmentally benign solvents. mdpi.com

Flow Rate and Loading: The flow rate and the amount of crude extract loaded onto the column must be carefully optimized. Overloading the column can lead to poor separation and reduced purity of the final product. waters.com

Alternative Purification Technologies: While preparative HPLC is a common scale-up technique, other technologies can be more efficient for industrial-scale production.

Counter-Current Chromatography (CCC): This is a support-free liquid-liquid partition chromatography technique that is well-suited for isolating polar compounds from complex natural extracts. researchgate.net Its advantages include high sample loading capacity and the elimination of irreversible adsorption associated with solid stationary phases, leading to high product recovery. researchgate.net

Flash Chromatography: For intermediate-scale purification, flash chromatography offers a faster and more economical alternative to preparative HPLC, though it may provide lower resolution.

The transition from lab to industrial production is a stepwise process, often involving an intermediate pilot scale to identify and mitigate potential risks before committing to full-scale manufacturing. waters.com

FactorLab Scale (mg-g)Pilot/Process Scale (g-kg)Key Considerations for Scale-Up
ObjectiveIsolate pure compound for structural elucidation and initial testing. waters.comProduce larger quantities for extensive testing, preclinical studies, or commercial use. waters.comMaintaining purity and resolution while increasing throughput.
ChromatographyAnalytical/Semi-preparative HPLC.Preparative HPLC, Flash Chromatography, Counter-Current Chromatography. jshanbon.comColumn capacity, stationary phase cost, equipment robustness.
Solvent UsageLow to moderate.High; represents a significant operational cost and environmental concern. mdpi.comSolvent selection, optimization of mobile phase, and solvent recycling.
Process ControlManual or semi-automated.Fully automated with process control systems to ensure reproducibility.Validation, documentation (e.g., Good Manufacturing Practices), and process robustness. waters.com

Spectroscopic and Analytical Strategies for Lespeflorin H2 Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable technique for elucidating the three-dimensional structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and spatial arrangement of atoms. For Lespeflorin H2, a comprehensive analysis of 1H, 13C, and 2D NMR data is crucial for its complete structural and stereochemical assignment.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. acdlabs.com The chemical shift, integration, and splitting pattern of each signal are key parameters for structural elucidation. mnstate.edu

Chemical Shift : The position of a signal in the ¹H NMR spectrum indicates the electronic environment of the proton. acdlabs.com Protons in different functional groups will resonate at characteristic chemical shifts.

Integration : The area under each peak in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. mnstate.edu This allows for the determination of the relative number of protons in different environments.

Splitting Patterns (Multiplicity) : Spin-spin coupling between neighboring non-equivalent protons causes the splitting of NMR signals. studymind.co.uk The multiplicity of a peak (e.g., singlet, doublet, triplet) reveals the number of adjacent protons. acdlabs.com

A detailed analysis of the ¹H NMR spectrum of this compound allows for the initial mapping of proton environments within the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.25 d, J=8.5 Hz 2H Aromatic Protons
6.80 d, J=8.5 Hz 2H Aromatic Protons
5.40 dd, J=12.0, 3.0 Hz 1H Olefinic Proton
5.25 s 1H Hydroxyl Proton
4.60 m 1H Methine Proton
3.80 s 3H Methoxy (B1213986) Protons
2.80 dd, J=16.0, 12.0 Hz 1H Methylene Proton
2.65 dd, J=16.0, 3.0 Hz 1H Methylene Proton
1.45 s 6H Gem-dimethyl Protons

Note: This table is a hypothetical representation and may not reflect the actual experimental data for this compound.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Since the natural abundance of ¹³C is low (about 1.1%), the spectra are typically acquired with proton decoupling, resulting in single lines for each unique carbon atom. aocs.org

The chemical shift of a ¹³C signal is indicative of the type of carbon atom (e.g., aliphatic, olefinic, aromatic, carbonyl). libretexts.org By comparing the observed chemical shifts with established correlation charts and databases, the different carbon environments in this compound can be identified.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Carbon Type Assignment
192.0 C=O Ketone
160.0 C Aromatic
130.0 CH Aromatic
128.0 C Aromatic
115.0 CH Aromatic
110.0 C Olefinic
80.0 CH Oxygen-bearing
78.0 C Oxygen-bearing
55.0 CH₃ Methoxy
45.0 CH₂ Methylene
28.0 CH₃ Methyl

Note: This table is a hypothetical representation and may not reflect the actual experimental data for this compound.

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, which is essential for assembling the complete molecular structure. epfl.chwikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. emerypharma.comcreative-biostructure.com Cross-peaks in a COSY spectrum reveal the connectivity between proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms. wikipedia.orgcreative-biostructure.com It is a powerful tool for assigning carbon signals based on their attached protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This heteronuclear experiment shows correlations between protons and carbons over longer ranges, typically two to four bonds. wikipedia.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. epfl.ch

The combined analysis of COSY, HSQC, and HMBC spectra allows for the unambiguous assignment of all proton and carbon signals and the establishment of the complete bonding network of this compound. bas.bgtandfonline.com

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. neist.res.in It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). neist.res.inmeasurlabs.com This high accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. bioanalysis-zone.comfilab.fr For this compound, HRMS data is essential to confirm its molecular formula. researchgate.net

Chiroptical Methods for Absolute Configuration Determination

Chiroptical spectroscopies are a class of methods that use polarized light to probe the stereochemical features of chiral molecules. chem-soc.si For flavonoids and related compounds, including pterocarpans like this compound, these techniques are indispensable for unambiguously assigning the absolute configuration of their stereogenic centers. chem-soc.siresearchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a crucial chiroptical technique based on the differential absorption of left and right circularly polarized light by a chiral molecule. chem-soc.si This differential absorption, known as the Cotton effect, provides detailed information about the spatial arrangement of atoms and chromophores within the molecule. researchgate.net

For complex natural products that are often isolated in small quantities and may not be crystalline, ECD is a powerful, non-empirical, and sensitive approach for assigning absolute configuration in solution. mdpi.com In the study of compounds isolated from Lespedeza floribunda, the plant source of this compound, ECD spectroscopy has been successfully employed to determine the absolute configurations of isolated polyphenolic compounds. researchgate.net The experimental ECD spectrum is recorded and provides a unique fingerprint of the molecule's chirality. This experimental data is then compared with theoretically calculated spectra to make a definitive assignment. benthamdirect.comnih.gov

The ECD spectra of flavonoids and pterocarpans typically show characteristic Cotton effects at specific wavelengths, which are related to the π → π* electronic transitions of the aromatic chromophores within their structure. researchgate.net The sign and magnitude of these Cotton effects are directly correlated to the molecule's absolute stereochemistry. researchgate.net

Table 1: Representative Experimental ECD Data for a Chiral Pterocarpan (B192222)

Wavelength (nm)Molar Ellipticity (Δε) [M⁻¹cm⁻¹]
340+8.5
290+12.3
250-5.2
220+15.8
Note: This table is illustrative and represents typical data obtained for a pterocarpan. The specific values for this compound would require experimental measurement.

Computational CD Calculations (e.g., Time-Dependent Density Functional Theory)

To confidently assign the absolute configuration, the experimental ECD spectrum is compared with a spectrum generated through quantum chemical calculations. benthamdirect.com Time-Dependent Density Functional Theory (TDDFT) has become the premier computational method for predicting the ECD spectra of chiral natural products. nih.govcapes.gov.brmpg.de

The process involves several key steps:

Conformational Analysis : First, a computational search for all possible stable conformations of the molecule is performed, typically using molecular mechanics (MM) and further refined with DFT methods. mdpi.com

TDDFT Calculation : For each significant low-energy conformer, the ECD spectrum is calculated using TDDFT. nih.govnih.gov This calculation simulates the electronic transitions and their corresponding rotational strengths.

Boltzmann Averaging : The calculated spectra of the individual conformers are then averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical ECD spectrum for a specific enantiomer (e.g., the R or S configuration). nih.gov

Comparison : Finally, this calculated spectrum is compared with the experimental ECD spectrum. benthamdirect.comcapes.gov.br A close match between the experimental spectrum and the calculated spectrum for one of the possible enantiomers allows for the unambiguous assignment of the absolute configuration of the natural product. researchgate.net

This combined experimental and computational approach has been successfully applied to determine the absolute configuration of various flavonoids and pterocarpans, providing a reliable and powerful tool for stereochemical elucidation. researchgate.netresearchgate.netuitm.edu.my For instance, the absolute configurations of compounds isolated alongside Lespeflorins from Lespedeza floribunda were definitively established by comparing their experimentally obtained ECD spectra with spectra calculated using TDDFT. researchgate.net

Table 2: Illustrative Comparison of Experimental and TDDFT-Calculated ECD Data

Compound (Hypothetical Enantiomer)Data TypeWavelength (nm) / Cotton Effect Sign
This compound Experimental290 nm (+)
(6aR,11aR)-This compoundTDDFT-Calculated292 nm (+)
(6aS,11aS)-This compoundTDDFT-Calculated292 nm (-)
Note: This table illustrates how the sign of the major Cotton effect in the experimental spectrum is matched with the calculated spectrum of a specific enantiomer to determine the absolute configuration. The data is hypothetical.

Elucidation of Lespeflorin H2 Biosynthetic Pathways

Identification of Putative Precursor Molecules

The journey to Lespeflorin H2 begins with primary metabolites. The general phenylpropanoid pathway utilizes the amino acid L-phenylalanine as its starting point. mdpi.com Through the action of several core enzymes, L-phenylalanine is converted to p-coumaroyl-CoA . mdpi.com This molecule serves as a critical entry point into flavonoid synthesis.

The first committed step in flavonoid biosynthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA , catalyzed by chalcone (B49325) synthase (CHS), to form a chalcone intermediate (e.g., naringenin (B18129) chalcone). mdpi.com For the specific branch leading to isoflavonoids, this chalcone is typically converted to a flavanone (B1672756) like liquiritigenin or naringenin . mdpi.combiorxiv.org

The key branching point from other flavonoids occurs when this flavanone undergoes a 1,2-aryl migration to form a 2-hydroxyisoflavanone, a reaction catalyzed by isoflavone (B191592) synthase (IFS). mdpi.comwikipedia.org Subsequent dehydration yields an isoflavone, such as daidzein . biorxiv.orgresearchgate.net Daidzein is a plausible core precursor that undergoes further modifications—including hydroxylation, reduction, and prenylation—to eventually form the complex structure of this compound. The immediate precursor to the final cyclization steps would likely be a prenylated pterocarpan (B192222), such as a derivative of glycinol. biorxiv.org

Proposed Enzymatic Transformations

The conversion of simple precursors into the intricate, multi-ring structure of this compound requires a cascade of highly specific enzymatic reactions. These include enzymes common to all flavonoids as well as specialized enzymes that define the isoflavonoid (B1168493), pterocarpan, and ultimately, the coumestan (B1194414) structure.

Key Enzymes in Flavonoid Biosynthesis

Several key enzymes are responsible for constructing the foundational isoflavonoid scaffold from which this compound is derived. These enzymes often form multi-enzyme complexes, sometimes called metabolons, to efficiently channel substrates through the pathway. biorxiv.org

EnzymeAbbreviationProposed Function in this compound Pathway
Phenylalanine ammonia-lyase PALConverts L-phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway. mdpi.comnih.govfrontiersin.org
Cinnamate-4-hydroxylase C4HA cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. mdpi.comnih.govfrontiersin.org
4-Coumarate:CoA ligase 4CLActivates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA. mdpi.comnih.govfrontiersin.org
Chalcone synthase CHSCatalyzes the condensation of p-coumaroyl-CoA and three malonyl-CoA units to form the C15 chalcone scaffold. mdpi.comnih.govfrontiersin.org
Chalcone isomerase CHICatalyzes the stereospecific cyclization of the chalcone into a flavanone (e.g., liquiritigenin). mdpi.comnih.govfrontiersin.org
Isoflavone synthase IFSA key cytochrome P450 enzyme (CYP93C subfamily) that catalyzes the aryl migration reaction, converting a flavanone into a 2-hydroxyisoflavanone, the defining step for isoflavonoids. mdpi.comwikipedia.orgresearchgate.net
Isoflavone reductase IFRReduces the double bond in the heterocyclic C-ring of isoflavones, a critical step toward the formation of pterocarpan skeletons. nih.govfrontiersin.orgbiorxiv.org
Prenyltransferase PTAdds a prenyl group (from a donor like dimethylallyl pyrophosphate) to the isoflavonoid core. This is a crucial step for adding the 6,6-dimethyl-pyran ring system seen in this compound. nih.govwur.nlresearchgate.net
Pterocarpan synthase PTSCatalyzes the cyclization of an isoflavanol to form the tetracyclic pterocarpan core structure. nih.govfrontiersin.orgnih.gov

Role of Oxidative Cyclization Steps

Oxidative cyclization reactions are paramount in the biosynthesis of the final complex structure of this compound. Pterocarpans, the direct precursors to coumestans, are themselves formed via oxidative ring cyclization of isoflavones, a reaction often catalyzed by cytochrome P450-dependent enzymes. mdpi.com

The biosynthesis of pterocarpans like medicarpin (B1676140) involves the formation of a mono-quinone methide intermediate, which then undergoes intramolecular cyclization to form the characteristic C-O bond of the fourth ring. nih.gov In the case of this compound, which is a coumestan, a further oxidative step is required to convert the pterocarpan core into the final coumestan skeleton. researchgate.netwikipedia.org

Furthermore, the formation of the 6,6-dimethyl-3,6-dihydro-2H-pyran ring fused to the core structure is the result of another cyclization event. This process likely involves the oxidation of a prenyl group attached to the aromatic ring, followed by an intramolecular cyclization catalyzed by a specific cytochrome P450 monooxygenase. biorxiv.orgbiorxiv.org Such enzymes are known to be responsible for the final cyclization steps in the biosynthesis of related complex pterocarpans like glyceollins. biorxiv.orgbiorxiv.orgnih.gov The identification of these specific P450 enzymes is a key area of ongoing research.

Genetic and Transcriptomic Approaches to Pathway Characterization

Identifying the specific genes and enzymes responsible for the late, often species-specific, steps in this compound biosynthesis requires modern molecular techniques. Integrated transcriptomic and metabolomic analyses are powerful tools for this purpose. nih.govfrontiersin.orgsemanticscholar.org This approach involves comparing tissues or developmental stages with high and low concentrations of the target compound. For instance, researchers would analyze the roots of Lespedeza species, where this compound accumulates, and compare their gene expression profiles with those of leaves, where it is less abundant. nepjol.infoacs.org

By identifying differentially expressed genes (DEGs) that show a strong positive correlation with this compound levels, scientists can create a list of candidate genes. nih.govsemanticscholar.org These candidates, particularly those annotated as cytochrome P450s, reductases, or prenyltransferases, can then be functionally characterized. biorxiv.orgnih.gov Functional validation is often performed by expressing the candidate gene in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana, and providing it with the putative substrate to see if the expected product is formed. researchgate.netnih.gov

Co-expression network analysis, such as Weighted Gene Correlation Network Analysis (WGCNA), can further refine this search by identifying modules of genes that are expressed in a coordinated manner, often indicating their involvement in a common metabolic pathway. nih.gov This approach can also identify transcription factors (e.g., from the MYB family) that regulate the entire pathway. nih.gov The cloning and characterization of an isoflavone synthase from Lespedeza bicolor provides a direct example of how these techniques are applied to this specific plant genus to elucidate its isoflavonoid pathways. researchgate.netkoreascience.kr

Mentioned Compounds

Total Synthesis and Derivatization Strategies for Lespeflorin H2 and Analogues

Convergent and Linear Synthetic Route Design

A retrosynthetic analysis of the Lespeflorin H2 scaffold, a pyranoflavonoid, involves strategically disconnecting the molecule into simpler, commercially available, or easily synthesized precursors. youtube.comyoutube.com The core idea is to identify the key bonds that can be formed reliably in the forward synthesis.

The primary retrosynthetic disconnections for the this compound scaffold would likely target the ether linkages of the chromone (B188151) and pyran rings. A plausible retrosynthetic pathway is as follows:

Disconnecting the Pyran Ring: The pyran ring fused to the B-ring of the flavonoid structure can be retrosynthetically opened. This disconnection reveals a prenylated flavonoid precursor. This step is a reverse prenylation and cyclization.

Disconnecting the Chromone Core: The central chromone ring can be disconnected via a retro-cyclization reaction. This typically involves breaking the C-O bond of the pyranone ring, leading to a 2-hydroxyphenyl ketone derivative, a common intermediate in flavonoid synthesis. rsc.orgrsc.org

Simplifying the Precursors: The resulting ketone can be further disconnected at the C-C bond between the carbonyl group and the B-ring. This leads to two simpler aromatic fragments: a substituted 2-hydroxyacetophenone (B1195853) (A-ring precursor) and a substituted benzaldehyde (B42025) or benzoic acid derivative (B-ring precursor).

This analysis breaks down the complex this compound structure into manageable, synthetically accessible building blocks. The forward synthesis would then involve coupling these fragments and executing the key cyclization reactions.

The forward synthesis, guided by the retrosynthetic analysis, relies on a toolkit of strategic bond-forming reactions and functional group interconversions (FGIs). For flavonoid and pterocarpan (B192222) scaffolds, these often include:

Carbon-Carbon Bond Formation: Reactions like the Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions are frequently used to connect the A- and B-ring precursors. rsc.org An alternative classical approach involves the condensation of a 2-hydroxyacetophenone with a benzoyl chloride, followed by cyclization.

Chromone/Coumestan (B1194414) Ring Formation: The central heterocyclic ring is often formed via an intramolecular cyclization. For instance, in the synthesis of the related coumestan, Lespeflorine I1, an oxodiphenylpropanoate intermediate undergoes demethylation and spontaneous intramolecular cyclization upon treatment with boron tribromide (BBr3). rsc.org Another strategy involves the Baker-Venkataraman rearrangement or related condensations to form the chromone core.

Prenylation and Cyclization: The introduction of the prenyl group, a key feature of many Lespeflorin analogues, and its subsequent cyclization to form a pyran ring are critical steps. researchgate.net Prenylation can be achieved by reacting a phenolic precursor with a prenyl halide. The subsequent cyclization to form the pyran ring can be acid-catalyzed.

Functional Group Interconversions: Throughout the synthesis, protective groups are often employed to mask reactive functional groups like phenols. nih.gov Their introduction and subsequent removal are key FGIs. Other important FGIs include oxidation and reduction steps to adjust the oxidation states of various parts of the molecule.

Synthesis of Related Lespeflorin Analogues

The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). lifechemicals.com Synthetic routes developed for natural products are often adapted to create derivatives with modified skeletons or substituent patterns. mdpi.comnih.govbiomedres.uschemrxiv.org

The first total synthesis of Lespeflorine I1, an analogue of this compound, has been successfully reported, showcasing a convergent synthetic pathway. nih.govresearchgate.net This strategy highlights the practical application of modern synthetic methods to this class of compounds.

One reported synthesis begins with simple starting materials like substituted phenyl acetic esters and benzoic acids. nih.govresearchgate.net The key steps are outlined below:

StepReactionDescription
1 Acid Chloride FormationA substituted benzoic acid is treated with oxalyl chloride to generate the corresponding acid chloride.
2 CondensationThe anion of a methyl phenylacetate (B1230308) derivative, generated using LDA, is added to the acid chloride to produce a key β-keto ester intermediate. nih.gov
3 Demethylation & CyclizationTreatment with BBr3 facilitates both the cleavage of methyl ether protecting groups and the intramolecular cyclization to form the core coumestan skeleton. rsc.org
4 Metathesis (for some routes)In an alternative route, a ring-closing metathesis catalyzed by a Grubbs catalyst is used to form a heterocyclic ring, followed by hydrolysis to yield Lespeflorine I1. rsc.org

This convergent approach proved effective for completing the first synthesis of Lespeflorine I1, which was previously known only as a natural isolate from Lespedeza floribunda. nih.govresearchgate.net

Modifying the core skeletons of flavonoids and pterocarpans is a key strategy for generating analogues. rsc.org Research into related compounds, such as Psoralidin, demonstrates how targeted modifications can influence biological activity. nih.gov

Key modifications include:

Hydroxylation: The introduction of additional hydroxyl groups onto the aromatic rings can alter the molecule's polarity and hydrogen-bonding capabilities. In the synthesis of Psoralidin analogues, hydroxyl groups were strategically placed at the C-8, C-4, and C-10 positions to probe their effect on anticancer activity. nih.gov

Prenylation: The addition of prenyl or other isoprenoid chains is a common modification in nature. Prenylation often increases the lipophilicity of flavonoids, which can enhance their interaction with biological membranes. researchgate.net Synthetic strategies allow for the introduction of these groups at various positions.

Glycosylation: Attaching sugar moieties to the flavonoid core is another common natural modification that can be mimicked synthetically to alter solubility and bioavailability.

Heterocyclic Ring Annulation: Fusing new heterocyclic rings to the core skeleton, as seen in the synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives of other triterpenes, can create novel chemical entities with unique properties. mdpi.com

These modifications, enabled by flexible synthetic routes, are essential for developing a deeper understanding of the structure-activity relationships within the Lespeflorin family of compounds.

Regioselective and Stereoselective Synthesis Methodologies

Achieving control over regioselectivity and stereoselectivity is a significant challenge in the synthesis of complex natural products like this compound. egrassbcollege.ac.inmasterorganicchemistry.com

Regioselectivity , the control of reaction at a specific position on a molecule, is critical when functionalizing the aromatic rings of the flavonoid scaffold. ethz.ch For example, during electrophilic aromatic substitution (e.g., bromination, nitration) or directed ortho-metalation, the existing substituents on the ring direct the new group to a specific position. In the synthesis of Lespeflorine I1 analogues, the starting materials were chosen specifically to ensure the correct placement of methoxy (B1213986) and methyl groups, which ultimately dictates the final substitution pattern of the product. nih.gov

Stereoselectivity , the preferential formation of one stereoisomer over another, is crucial for compounds with chiral centers. ethz.chmasterorganicchemistry.com While this compound itself may not have multiple stereocenters depending on the exact structure, related pterocarpans and isoflavans do. The synthesis of these chiral compounds can be achieved through several methods: rsc.org

Chiral Pool Synthesis: Using enantiomerically pure starting materials, such as amino acids or sugars, to introduce the desired stereochemistry. ethz.ch

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a reaction to one face of the molecule, after which the auxiliary is removed. ethz.ch

Asymmetric Catalysis: Employing a chiral catalyst (metal-ligand complex or an organocatalyst) to create the stereocenter with high enantiomeric excess. Asymmetric hydrogenation and dihydroxylation are powerful examples. rsc.orgnih.gov

For the this compound scaffold, stereocontrol would be paramount in constructing the pyran ring fusion if it leads to a chiral center, ensuring the correct relative and absolute configuration is obtained.

Derivatization for Structural Diversity and Bioactivity Modulation

The strategic modification of a natural product's core structure is a fundamental approach in medicinal chemistry to enhance its therapeutic properties and explore Structure-Activity Relationships (SAR). For complex molecules like this compound and its analogs, derivatization serves to create a library of related compounds. These efforts aim to modulate bioactivity, improve pharmacokinetic profiles, and reduce potential toxicity. Key strategies involve the introduction or modification of specific functional groups on the parent scaffold.

Introduction of Hydroxyl Groups and Other Substituents

The introduction of hydroxyl (-OH) groups is a common and effective strategy to alter the biological activity of phenolic compounds. nih.gov Hydroxylation can increase a molecule's polarity, which may influence its solubility and ability to form hydrogen bonds with biological targets such as enzymes or receptors. nih.govnih.gov

In the synthesis of analogs related to the Lespeflorin family, researchers have strategically introduced additional hydroxyl groups to the core structure of the parent compound, Psoralidin, to investigate the impact on bioactivity. nih.gov The idea was that increasing the number of hydroxyl groups might enhance the molecule's activity and solubility. nih.gov For instance, the synthesis of Lespeflorin I1, the 8-hydroxy analog of Psoralidin, was undertaken to explore this hypothesis. nih.govresearchgate.net

Studies on Psoralidin derivatives revealed that the presence and position of hydroxyl groups are indispensable for their biological effects. nih.gov A Structure-Activity Relationship (SAR) study on these analogs demonstrated that the introduction of an extra hydroxyl group at an appropriate position could increase anticancer activity significantly. nih.gov Conversely, the removal of existing hydroxyl groups led to a loss of activity, confirming their critical role. nih.gov When analogs with an additional hydroxyl group were tested, a notable enhancement in activity against prostate cancer cell lines was observed compared to the parent compound. nih.gov This suggests that the hydroxyl group may enhance hydrogen bonding with the target protein, although steric hindrance can be a negative factor if the group is placed in a position that inhibits protein-ligand interaction. nih.gov

Table 1: Effect of Hydroxyl Group Modification on Bioactivity of Psoralidin Analogs

Compound/Analog Modification Impact on Bioactivity
Psoralidin (Parent Compound) Reference structure Baseline activity
Lespeflorin I1 Introduction of a hydroxyl group at the C-8 position Found to be active against prostate cancer cell lines. nih.gov
Analog 46 Introduction of a hydroxyl group at the C-4 position Showed significantly enhanced activity. nih.gov
Analog 47 Introduction of a hydroxyl group at the C-10 position Showed decreased activity, possibly due to steric hindrance. nih.gov

Preclinical Biological Activity Profiling and Mechanistic Investigations of Lespeflorin H2

Melanin (B1238610) Synthesis Inhibition Studies

Lespeflorin H2, a pyranoflavonoid isolated from the roots of Lespedeza floribunda Bunge, has been identified as an inhibitor of melanin synthesis. researchgate.net Research into its efficacy and mechanism provides a basis for its potential application in modulating pigmentation.

In Vitro Evaluation in Melanocytes (e.g., Normal Human Epidermal Melanocytes, NHEM)

Studies have demonstrated the activity of this compound in a cellular context. In vitro assays using Normal Human Epidermal Melanocytes (NHEM) have shown that this compound effectively inhibits melanin synthesis. researchgate.net The inhibitory concentration (IC₅₀) of this compound in these cells was determined to be 2.90 µM. researchgate.net This indicates that it is a potent inhibitor of melanin production in human melanocytes.

Comparative Analysis with Other Melanin Inhibitors (e.g., Lespeflorin G11)

When compared with structurally similar compounds, this compound shows significant, though slightly less potent, activity. For instance, Lespeflorin G11, which also possesses a pyranosyl ring, exhibited a lower IC₅₀ value of 1.48 µM for melanin synthesis inhibition in NHEM. researchgate.net This suggests that subtle variations in the chemical structure between these two pyranoflavonoids influence their inhibitory potency. researchgate.net Despite this, the low micromolar IC₅₀ value for this compound categorizes it as a strong inhibitor of melanin synthesis. researchgate.net

Interactive Data Table: Melanin Synthesis Inhibition

Below is a comparison of the inhibitory concentrations (IC₅₀) of this compound and a related compound on melanin synthesis in Normal Human Epidermal Melanocytes (NHEM).

CompoundCell LineIC₅₀ (µM)Source
This compound NHEM2.90 researchgate.net
Lespeflorin G11 NHEM1.48 researchgate.net

Anticancer Activity Research

While research has explored the potential of various compounds from the Lespedeza genus for anticancer properties, specific preclinical data on this compound's activity against prostate cancer cell lines is not available in the reviewed literature. researchgate.netresearchgate.net

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., Prostate Cancer Cell Lines PC3, DU145)

There is no specific information available from the searched results regarding the in vitro cytotoxicity of this compound against the prostate cancer cell lines PC3 and DU145.

Apoptosis Induction Mechanisms

There is no specific information available from the searched results detailing the apoptosis induction mechanisms of this compound in cancer cells. General research indicates that related phytochemicals can induce apoptosis through various signaling pathways, but this has not been specifically documented for this compound. mdpi.comoaepublish.com

Modulation of Cellular Signaling Pathways (e.g., NF-κB, EGFR/MAPK)

While direct studies on this compound's modulation of specific cellular signaling pathways are not extensively available, research on other pterocarpans provides significant insights into the potential mechanisms of this class of compounds. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including inflammation, proliferation, and survival, and are often dysregulated in cancer.

Investigations into various pterocarpans have demonstrated their ability to interfere with these pathways. For instance, the pterocarpanquinone LQB-118 has been shown to inhibit the nuclear translocation of NF-κB. nih.gov This is a critical step in the activation of the NF-κB pathway, which is constitutively active in many cancer cells, promoting their survival and proliferation. In chronic myeloid leukemia (CML) cell lines, LQB-118 was found to modulate the subcellular localization of NF-κB, seemingly independent of the AKT and MAPK pathways. nih.gov

Another pterocarpan (B192222), maackiapterocarpan B, isolated from Sophora tonkinensis, has been shown to inhibit the activation of NF-κB in macrophage-mediated inflammation. jst.go.jp It also attenuated the lipopolysaccharide (LPS)-stimulated activation of the MAPK signaling components ERK and JNK. jst.go.jp Similarly, a novel pterocarpan named sophotokin, also from Sophora tonkinensis, was found to inhibit both the p38-MAPK and NF-κB signal pathways in microglial cells. nih.gov This inhibition was part of a broader anti-neuroinflammatory effect, highlighting the potential of pterocarpans to modulate inflammatory responses through these key signaling cascades. nih.gov

Furthermore, psoralidin, a compound related to the synthesis of Lespeflorin I1, has been reported to downregulate TNF-α-mediated NF-κB signaling and EGFR/MAPK signaling pathways, which suppressed cell proliferation and promoted apoptosis. explorationpub.comresearchgate.net The modulation of these pathways is a recurring theme in the biological activity of pterocarpans and related flavonoids. mdpi.comnih.govreligacion.comresearchgate.net The activation of the MAPK signaling pathway and NF-κB activation have been implicated in the pathology of various conditions, including pterygium, a growth on the conjunctiva of the eye. arvojournals.org Studies on other flavonoids have also shown their ability to modulate MAPK and NF-κB pathways, suggesting a class-wide effect. religacion.com

These findings on related pterocarpans suggest that this compound may also exert its biological effects through the modulation of the NF-κB and EGFR/MAPK signaling pathways. However, direct experimental evidence for this compound is required to confirm this hypothesis.

In Vivo Tumor Growth Inhibition Models

The anticancer potential of pterocarpans has been evaluated in various in vivo models, demonstrating their ability to inhibit tumor growth. While specific in vivo studies on this compound are not yet published, research on structurally related pterocarpans provides compelling evidence of their antitumor efficacy.

A notable example is the pterocarpanquinone LQB-118, which has demonstrated significant antitumor effects in vivo. nih.gov When administered to mice, LQB-118 impacted the growth of melanoma, Ehrlich carcinoma, and prostate cancer cells. nih.gov Importantly, these antitumor effects were observed with low in vivo toxicity against normal cells, as determined by biochemical, hematological, anatomical, and histological parameters. nih.gov

Another pterocarpan, 2,3,9-trimethoxypterocarpan, was studied for its in vivo antitumor activity using a Sarcoma 180 animal tumor model. google.com Following a seven-day treatment at a concentration of 25 mg/Kg, a tumor inhibition of 19% was observed. google.com

The development of xenograft models, where human tumor cells are implanted into immunocompromised mice, is a crucial step in the preclinical evaluation of anticancer compounds. hanmipharm.comnih.govresearchgate.netoncotarget.com For instance, psoralidin, a related compound, effectively suppressed PC-3 xenograft tumors in nude mice when administered orally. researchgate.net These models allow for the assessment of a compound's efficacy in a more clinically relevant setting. The use of such models has been instrumental in demonstrating the in vivo antitumor effects of various natural and synthetic compounds. asco.orgnih.gov

The promising in vivo antitumor activities observed for these related pterocarpans underscore the potential of this compound as a candidate for further preclinical development. Future studies should include the evaluation of this compound in relevant xenograft models to determine its efficacy in inhibiting tumor growth in vivo.

Estrogenic Activity Evaluation (for related hydroxypterocarpans like Lespeflorin G8)

The structural similarity of pterocarpans to isoflavonoids, which are well-known phytoestrogens, has prompted investigations into their estrogenic activity. While data on this compound is not available, detailed studies on the related hydroxypterocarpan, Lespeflorin G8, provide valuable insights into the potential endocrine-modulating effects of this class of compounds.

Computational simulations are a powerful tool for predicting the binding affinity of a ligand to its receptor. In the case of Lespeflorin G8, simulations of its binding to the human estrogen receptor (ER) have been performed. These studies suggested that Lespeflorin G8 could bind to the ER, indicating its potential to act as a phytoestrogen.

The MCF-7 human breast cancer cell line is estrogen-responsive and is widely used to assess the estrogenic or anti-estrogenic activity of compounds. Studies have shown that Lespeflorin G8 exhibits a proliferative effect on MCF-7 cells. This suggests that Lespeflorin G8 can act as an estrogen agonist, promoting the growth of these estrogen-dependent cells.

The E-CALUX assay is a reporter gene assay used to detect and quantify estrogenic activity. In this assay, cells are engineered to produce luciferase under the control of an estrogen-responsive element. The amount of light produced is proportional to the estrogenic activity of the test compound. The E-CALUX assay has demonstrated that Lespeflorin G8 acts as a full ER agonist. This confirms the findings from the cell proliferation assays and provides further evidence for the estrogenic properties of this hydroxypterocarpan.

Other Biological Activity Investigations (based on broader Lespedeza genus research)

The Lespedeza genus, from which this compound is derived, is a rich source of bioactive compounds with a wide range of pharmacological activities. Research on various Lespedeza species and their constituent pterocarpans has revealed a spectrum of biological effects beyond anticancer and estrogenic activities.

Extracts from Lespedeza species and isolated pterocarpans have demonstrated notable anti-inflammatory properties. mdpi.com This is often attributed to the modulation of inflammatory pathways such as NF-κB. mdpi.com

Antioxidant activity is another prominent feature of compounds from the Lespedeza genus. tandfonline.com Pterocarpans can scavenge free radicals, which are implicated in a variety of diseases.

Some pterocarpans have shown potential as antifungal agents. bohrium.com This suggests a role for these compounds in combating fungal infections.

Furthermore, research has pointed to the antidiabetic potential of certain Lespedeza extracts and their components. Additionally, anti-HIV and reverse transcriptase inhibition have been reported for some pterocarpans, indicating their potential as antiviral agents. bohrium.com this compound itself has been noted as a mild melanin synthesis inhibitor . researchgate.net

The diverse biological activities observed within the Lespedeza genus and the broader class of pterocarpans suggest that this compound may possess a range of therapeutic potentials that warrant further investigation.

Anti-inflammatory Mechanisms (e.g., cytokine regulation, NF-κB suppression)

Plants belonging to the Lespedeza genus, a known source of this compound, have been utilized in traditional medicine to treat conditions associated with inflammation. researchgate.net The broader chemical class of pterocarpans, which includes this compound, is recognized for its anti-inflammatory potential. researchgate.net

Research on extracts from Lespedeza species indicates a capacity to modulate inflammatory pathways. For instance, studies on macrophage models have demonstrated clear anti-inflammatory actions. researchgate.net Some reports suggest that these effects are achieved through the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin 6 (IL-6). mdpi.com The mechanism for this downregulation is believed to involve the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. mdpi.commdpi.com

While these findings point to the potential anti-inflammatory mechanisms of compounds from Lespedeza, direct experimental evidence detailing the specific effects of isolated this compound on cytokine regulation or NF-κB suppression is not extensively documented in the available literature.

Table 1: Anti-inflammatory Activity of Lespedeza Species Extract

Extract Source Model Key Findings Reference
Lespedeza species Macrophage models Downregulation of TNF-α and IL-6 via the NF-κB pathway. mdpi.commdpi.com

Antioxidant Mechanisms (e.g., radical scavenging, FRAP assay)

The Lespedeza genus is noted for its significant antioxidative properties. researchgate.netmdpi.com The antioxidant capacity of extracts from these plants has been evaluated using various standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.net These studies confirm that Lespedeza extracts, which contain a complex mixture of phytochemicals including various lespeflorins, possess potent antioxidant activity. mdpi.com

Table 2: Antioxidant Capacity of Various Lespedeza Species Extracts

Species DPPH IC50 (µg/mL) FRAP Value (µmol Fe²⁺/g) Reference
L. cuneata 20–25 819.5 researchgate.net
L. bicolor 35-50 912.3 researchgate.netmdpi.com

Note: The extracts contain a mixture of compounds, and the activity is not attributed solely to this compound.

Antimicrobial Effects

The antimicrobial potential of this compound has been investigated, with at least one study screening its activity against the fungus Candida. researchgate.net This aligns with the known biological activities of the pterocarpan class of compounds, which are widely recognized as phytoalexins with both antifungal and antibacterial properties. researchgate.netresearchgate.net Extracts from the Lespedeza genus have also demonstrated antimicrobial effects, which are attributed to the diverse array of biomolecules they contain. mdpi.com Detailed studies on the full antimicrobial spectrum or the minimum inhibitory concentrations (MIC) of isolated this compound against a wide range of pathogens are not yet available.

Table 3: Documented Antimicrobial Screening of this compound

Compound Organism Screened Finding Reference
This compound Candida Screened for antifungal activity. researchgate.net

Enzyme Inhibition Profiles (e.g., PTP1B, Neuraminidase, α-Glycosidase)

Pterocarpans as a chemical class have garnered attention for their ability to inhibit various enzymes. researchgate.net Among the key enzymatic targets are Protein Tyrosine Phosphatase 1B (PTP1B), Neuraminidase, and α-Glycosidase. researchgate.netresearchgate.net Inhibition of these enzymes is linked to potential therapeutic benefits. For instance, PTP1B is a target for managing type 2 diabetes and obesity, while neuraminidase inhibitors are used as antiviral agents against the influenza virus. nih.govwikipedia.org α-Glucosidase inhibitors are employed to control postprandial hyperglycemia in diabetic patients. encyclopedia.pubresearchgate.net While the pterocarpan scaffold is associated with these inhibitory activities, specific kinetic data and IC50 values for this compound against these enzymes have not been reported in the reviewed literature.

Table 4: Potential Enzyme Targets for the Pterocarpan Class

Enzyme Target Therapeutic Relevance Reference
Protein Tyrosine Phosphatase 1B (PTP1B) Diabetes, Obesity researchgate.netresearchgate.netnih.gov
Neuraminidase Viral Infections (Influenza) researchgate.netresearchgate.netwikipedia.org
α-Glycosidase Diabetes (Hyperglycemia) researchgate.netresearchgate.netencyclopedia.pub

Note: This table reflects the activity of the general class of pterocarpans; specific data for this compound is not available.

Target Identification and Validation Approaches

Protein-Ligand Interaction Studies

Protein-ligand interaction studies, particularly computational methods like molecular docking, are crucial for predicting how a small molecule like this compound might bind to a protein target. darshanpublishers.com These simulations help identify the most favorable binding poses and estimate binding affinity, providing insight into the compound's potential mechanism of action. ffhdj.com For instance, molecular docking has been successfully used to study the interaction of a related pterocarpan, lespeflorin G8, with the human estrogen receptor, elucidating key binding interactions. ffhdj.com However, specific molecular docking or other protein-ligand interaction studies detailing the binding of this compound to its putative targets were not identified in the conducted search.

Omics-Based Target Discovery

Omics technologies—including genomics, proteomics, and metabolomics—are powerful, high-throughput approaches used for novel drug target discovery and validation. These methods allow for a broad, unbiased survey of molecular changes in biological systems in response to a compound, helping to identify its molecular targets and pathways. While these techniques are at the forefront of modern drug discovery, there is currently no available research that has applied omics-based strategies to specifically identify or validate the biological targets of this compound.

Structure Activity Relationship Sar Studies of Lespeflorin H2 and Its Analogues

Correlations between Structural Modifications and Biological Potency

The biological potency of Lespeflorin H2 analogues is highly dependent on their structural architecture. Research on closely related compounds, such as Psoralidin and other flavonoids from the Lespedeza genus, has established clear links between specific structural modifications and their resulting bioactivity.

For instance, in the context of anticancer activity, synthetic modifications of the Psoralidin skeleton, a coumestan (B1194414) structurally related to Lespeflorin analogues, have demonstrated that even minor changes can lead to significant shifts in potency. The introduction of additional functional groups or the alteration of existing ones can manipulate the compound's effectiveness against cancer cell lines. nih.govresearchgate.net A study involving derivatives of Psoralidin tested against prostate cancer cells (PC-3 and DU-145) revealed that the bioactivity could be dramatically improved through strategic chemical modifications. nih.gov

Similarly, for antiviral activity, SAR studies on pterocarpans isolated from Lespedeza bicolor against SARS-CoV papain-like protease (PLpro) showed a strong correlation between substitution patterns and inhibitory activity. The presence and position of methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups on the pterocarpan (B192222) core were found to either enhance or reduce the inhibitory potency, with Ki values ranging from 5.56 to 75.37 μM. mdpi.comresearchgate.netnih.gov

The potency of these compounds is not universal across all biological targets, indicating that different activities are governed by distinct structural requirements. The table below illustrates how modifications to a parent structure can influence biological potency against different targets.

Compound/AnalogueStructural ModificationBiological ActivityPotency (IC₅₀/Kᵢ)Reference
This compoundPyranosyl ring on B-ringMelanin (B1238610) Synthesis Inhibition2.90 µM researchgate.net
Lespeflorin G11Pyranosyl ring on B-ringMelanin Synthesis Inhibition1.48 µM researchgate.net
Psoralidin Analogue (Compound 46)Addition of -OH at C-4Anticancer (Prostate, DU145)~1 µM nih.gov
Psoralidin Analogue (Compound 47)Addition of -OH at C-10Anticancer (Prostate, DU145)Less active than Psoralidin nih.gov
Erythrabyssin II (Pterocarpan)Base structureSARS-CoV PLpro InhibitionKᵢ = 21.01 µM mdpi.com
1-methoxyerythrabyssin IIAddition of -OCH₃ at C-1SARS-CoV PLpro InhibitionKᵢ = 5.56 µM mdpi.com

Influence of Specific Functional Groups (e.g., Hydroxyl, Prenyl)

Specific functional groups, particularly hydroxyl (–OH) and prenyl groups, are consistently identified as critical determinants of the biological activity in this compound and its analogues. nih.govexplorationpub.com Their presence, number, and position on the flavonoid scaffold can profoundly impact potency.

The hydroxyl group is often indispensable for bioactivity. Studies on Psoralidin analogues have shown that removing hydroxyl groups leads to a loss of anticancer activity. nih.gov Conversely, introducing an extra hydroxyl group can significantly enhance potency, although its effectiveness is position-dependent. For example, adding a hydroxyl group at the C-4 position of a Psoralidin derivative increased its activity against the DU145 prostate cancer cell line by up to 45 times compared to the parent compound. nih.gov It is hypothesized that this hydroxyl group may enhance hydrogen bonding with the target protein, thereby increasing binding affinity. nih.gov However, the addition of a hydroxyl group at the C-10 position resulted in a less active compound, possibly due to increased steric hindrance that inhibits the desired interaction with the target protein. nih.gov

Role of Ring Systems (e.g., Pyranosyl Ring on B-ring)

The core ring system and its modifications are fundamental to the function of this compound. This compound is classified as a pyranoflavonoid, characterized by the presence of a pyran ring fused to the flavonoid structure. researchgate.net Specifically, in this compound, a pyranosyl ring is attached to the B-ring of the flavonoid core. researchgate.net

This structural feature appears to be highly significant for certain biological activities. Research on melanin synthesis inhibitors isolated from Lespedeza floribunda highlighted the potency of pyranoflavonoids. researchgate.net this compound and the related compound Lespeflorin G11, both of which possess this pyranosyl ring on the B-ring, demonstrated strong inhibitory effects on melanin synthesis, with IC₅₀ values of 2.90 µM and 1.48 µM, respectively. researchgate.net These low IC₅₀ values suggest that pyranoflavonoids are potent inhibitors of this process. researchgate.net The tetracyclic ring system of pterocarpans, which form the basic skeleton of many related bioactive isoflavonoids, is also recognized for its importance in conferring a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.net

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR)

To further refine the understanding of the relationship between chemical structure and biological activity, computational methods are employed. Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical relationships between the chemical structure of a compound and its biological activity. biosoil.ru These models use chemical descriptors to predict the activity of new or untested compounds.

Advanced Analytical Chemistry Research for Lespeflorin H2

Chromatographic Quantification and Purity Analysis

Chromatography is the cornerstone for separating and quantifying Lespeflorin H2 from complex mixtures, such as plant extracts or synthetic reaction products. High-performance liquid chromatography (HPLC) is the most prevalent technique, while gas chromatography (GC) can be employed, typically requiring derivatization. skpharmteco.com

HPLC-UV/Vis and HPLC-MS/MS Method Development

High-performance liquid chromatography (HPLC) is a primary tool for the purity analysis and quantification of flavonoids like this compound. moravek.com The development of a robust HPLC method involves optimizing the separation of the target analyte from impurities and other related compounds.

Methodology and Research Findings: A typical HPLC method for a flavonoid such as this compound would utilize a reversed-phase (RP) column, most commonly a C18 column. rjpharmacognosy.irmdpi.com The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time. rjpharmacognosy.ir The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often containing a small percentage of acid (like formic or phosphoric acid) to improve peak shape and resolution. mdpi.comresearchgate.net

HPLC-UV/Vis: Detection via a UV-Vis or photodiode array (PDA) detector is standard for chromophoric molecules like flavonoids. sepscience.com The catechol moiety and conjugated ring system in flavonoids result in a characteristic UV absorption spectrum, with a maximum absorption wavelength (λmax) typically around 280 nm, which is often used for quantification. mdpi.com Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to ensure linearity, precision, accuracy, and robustness. researchgate.net

HPLC-MS/MS: Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides superior selectivity and sensitivity. organomation.com This technique is invaluable for confirming the identity of this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. mdpi.com It is also the method of choice for identifying metabolites or degradation products in complex biological or stability samples. organomation.commdpi.com For instance, a method using HPLC with electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer can provide high-resolution, accurate mass data, facilitating the tentative identification of numerous related compounds in a single run. researchgate.netlcms.cz

Table 1: Example Parameters for HPLC Method Development for Flavonoid Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Stationary phase for separating moderately polar compounds.

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol (B129727) | A controls pH and improves peak shape; B is the organic modifier. | | Elution | Gradient (e.g., 5% to 95% B over 30 min) | Allows for separation of compounds with a wide range of polarities. | | Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. | | Detection (UV) | 280 nm | Common wavelength for detecting the flavonoid ring structure. mdpi.com | | Detection (MS) | Electrospray Ionization (ESI) in negative or positive mode | Soft ionization technique suitable for flavonoids. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. spectroinlets.com Due to the low volatility of flavonoids like this compound, direct analysis by GC-MS is generally not feasible. However, it can be a viable approach following a chemical derivatization step to increase the compound's volatility. researchgate.net

Methodology and Research Findings: The use of hydrogen as a carrier gas in GC-MS has been explored as an alternative to helium, offering advantages in terms of analysis speed and availability. sigmaaldrich.com An optimized GC-MS method using hydrogen can achieve efficient separation and identification of compounds in complex mixtures. sigmaaldrich.com For analysis of this compound, the compound would first need to be derivatized. The resulting volatile derivative is then injected into the GC, where it is separated on a capillary column before being detected by the mass spectrometer. The mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint for identification. spectroinlets.com While effective, the need for derivatization adds a step to sample preparation and can introduce variability.

Spectrophotometric Assays for Detection

UV-Visible spectrophotometry is a simple and rapid method that can be used for the quantitative determination of flavonoids in a solution. sepscience.com This technique is based on the principle that molecules with chromophores absorb light at specific wavelengths.

Methodology and Research Findings: For this compound, its flavonoid structure acts as a chromophore, allowing for direct quantification by measuring its absorbance at its λmax. mdpi.com Spectrophotometric assays are particularly useful in the context of bioactivity screening, such as measuring antioxidant capacity or enzyme inhibition. tandfonline.com For example, in a tyrosinase inhibition assay, the rate of formation of dopachrome (B613829) is monitored spectrophotometrically at 490 nm. tandfonline.com The presence of an inhibitor like this compound would lead to a decrease in the absorbance reading over time. While not as selective as chromatographic methods, spectrophotometry is a high-throughput and cost-effective tool for preliminary analysis and screening. unigoa.ac.in

Derivatization Methods for Enhanced Detection or Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, this is most relevant for enabling GC-MS analysis and can also be used to synthesize related compounds for structure-activity studies. researchgate.net

Methodology and Research Findings: The most common derivatization technique for making flavonoids amenable to GC analysis is silylation. This process involves reacting the hydroxyl (-OH) groups on the flavonoid structure with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form volatile trimethylsilyl (B98337) (TMS) ethers. nih.gov This reaction effectively masks the polar hydroxyl groups, reducing the boiling point of the compound and allowing it to pass through the GC column without thermal decomposition. nih.gov Derivatization can also be employed in synthetic chemistry to create analogues of a natural product, which can be useful for confirming the structure of the parent compound or exploring structure-activity relationships. researchgate.net

Stability Studies and Degradation Product Analysis

Stability testing is a critical component of pharmaceutical development, designed to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. longdom.org These studies are essential for determining storage conditions and shelf-life.

Methodology and Research Findings: For a compound like this compound, stability studies would involve subjecting the substance to "forced degradation" conditions as outlined in ICH guidelines. medcraveonline.com These conditions include exposure to:

Acidic and Basic Hydrolysis: To test susceptibility to pH-dependent degradation.

Oxidation: Using reagents like hydrogen peroxide to assess oxidative stability.

Photolysis: Exposure to UV or fluorescent light to determine photosensitivity. medcraveonline.com

Thermal Stress: Subjecting the compound to high temperatures to evaluate thermal stability. medcraveonline.com

The samples from these stress tests are then analyzed using a stability-indicating HPLC method, typically HPLC-UV and HPLC-MS/MS. sepscience.com The goal is to separate the intact parent compound from any degradation products that may have formed. vichsec.org The mass spectrometer is then used to identify the structure of these degradation products, providing insight into the degradation pathways of the molecule. sepscience.comvichsec.org This information is crucial for developing a stable formulation and ensuring the quality of the final product. Shelf-life studies under controlled, long-term storage conditions can also be performed to confirm the stability profile. researcher.life

Strategic Preclinical Research Models for Lespeflorin H2 Investigation

Design and Execution of In Vitro Studies

In vitro studies provide a controlled environment to investigate the direct effects of Lespeflorin H2 on cellular functions and to determine its potency. These studies are crucial for initial screening and for generating hypotheses about the compound's mechanism of action.

Cell Line Selection and Culture Conditions

The choice of cell lines is contingent on the biological activity being investigated. ffhdj.com For assessing the inhibitory effects of this compound on melanogenesis, normal human epidermal melanocytes (NHEM) are a relevant cell model. researchgate.net In the context of its potential anticancer properties, various cancer cell lines could be employed. For instance, studies on related compounds like Psoralidin and its derivatives have utilized human prostate cancer cell lines such as PC-3 and DU145. nih.gov

The culture conditions for these cell lines are critical for maintaining their viability and physiological relevance. Generally, cells are cultured in a suitable basal medium supplemented with growth factors and antibiotics, and maintained in a controlled environment.

Table 1: Representative Cell Lines and General Culture Conditions for In Vitro Studies of this compound

Cell LineTissue of OriginBiological StatusGeneral Culture MediumGeneral Culture Conditions
NHEMNormal Human Epidermal MelanocytesNon-malignantSpecialized melanocyte growth medium37°C, 5% CO2
PC-3Human Prostate AdenocarcinomaMalignantF-12K Medium + 10% Fetal Bovine Serum (FBS)37°C, 5% CO2
DU145Human Prostate CarcinomaMalignantRPMI-1640 + 10% FBS37°C, 5% CO2

Note: The specific media and supplements can vary based on the experimental protocol.

Dose-Response Curve Establishment

Establishing a dose-response curve is essential for quantifying the concentration at which this compound exerts its biological effects. mdpi.com This involves exposing the selected cell lines to a range of concentrations of the compound and measuring a specific endpoint. The data is often plotted with the logarithm of the concentration on the x-axis and the response on the y-axis, typically yielding a sigmoidal curve. mdpi.com From this curve, key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) can be determined.

For this compound, a study on its melanin (B1238610) synthesis inhibitory properties reported an IC50 value. researchgate.net

Table 2: Reported In Vitro Dose-Response Data for this compound

Cell LineAssayEndpointIC50 Value
Normal Human Epidermal Melanocytes (NHEM)Melanin Synthesis InhibitionReduction in melanin content2.90 µM researchgate.net

Cellular Assays for Specific Biological Endpoints

The selection of cellular assays is dictated by the biological question being addressed. ffhdj.com To investigate the various reported activities of this compound, a panel of assays would be appropriate.

Melanin Synthesis Assay: To confirm and elaborate on its known activity, the effect of this compound on melanin production in NHEM or other melanoma cell lines like B16 can be quantified. researchgate.net

Anticancer Assays:

Cytotoxicity Assays: Assays such as MTT, XTT, or LDH release assays can be used to determine the effect of this compound on the viability of cancer cell lines (e.g., PC-3, DU145). jmbfs.org

Apoptosis Assays: To investigate if cytotoxicity is mediated by programmed cell death, assays like Annexin V/PI staining followed by flow cytometry, or measurement of caspase activity can be employed. researchgate.net

Cell Cycle Analysis: Flow cytometry analysis of propidium (B1200493) iodide-stained cells can reveal if this compound causes cell cycle arrest at specific phases (e.g., G1, S, G2/M). researchgate.net

Antioxidant Assays: The capacity of this compound to scavenge free radicals can be measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.com

Estrogenic Activity Assays: Reporter gene assays in cell lines expressing estrogen receptors (e.g., MCF-7 breast cancer cells) can be used to determine if this compound acts as an agonist or antagonist of these receptors. ffhdj.com

Development and Application of In Vivo Animal Models

Selection of Appropriate Animal Species and Strains

The choice of animal model depends on the research question and the disease being modeled. mdpi.com Rodents, such as mice and rats, are commonly used in preclinical research due to their genetic similarity to humans, short life cycle, and the availability of well-characterized strains. nih.gov

For investigating the potential anticancer effects of this compound, xenograft models are often employed. In these models, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). For studying anti-inflammatory or other systemic effects, specific disease-induced or transgenic models may be more appropriate. researchgate.net

Table 3: Potential Animal Models for In Vivo Investigation of this compound

Research AreaAnimal ModelRationale
Anticancer (Prostate)Nude mice with PC-3 or DU145 xenograftsTo evaluate the effect on tumor growth in a living system.
Anti-inflammatoryLPS-induced inflammation in mice or ratsTo assess the ability to suppress inflammatory responses. researchgate.net
AntioxidantModels of oxidative stress (e.g., induced by toxins or high-fat diet)To determine the in vivo antioxidant efficacy. mdpi.com

Note: Specific in vivo studies for this compound have not been detailed in the available literature; this table represents potential models based on its reported in vitro activities and general practices in pharmacology.

Study Design for Efficacy and Mechanistic Investigations

A well-designed in vivo study is crucial for obtaining reliable and translatable results. Key components of the study design include the definition of treatment groups (vehicle control, positive control, and different dose levels of this compound), the route and frequency of administration, and the duration of the study.

For an efficacy study, the primary endpoint would be a measurable outcome, such as the inhibition of tumor growth in a xenograft model. Mechanistic investigations would involve the collection of tissues and blood samples at the end of the study to analyze biomarkers related to the compound's proposed mechanism of action. For example, in an anticancer study, tumors could be analyzed for markers of apoptosis (e.g., cleaved caspase-3) or cell proliferation (e.g., Ki-67) through techniques like immunohistochemistry or western blotting. Similarly, blood samples can be analyzed for inflammatory cytokines or markers of oxidative stress. researchgate.net

Tissue and Biomarker Analysis

In the preclinical evaluation of this compound, a thorough analysis of tissues and relevant biomarkers is crucial for elucidating its mechanism of action and therapeutic potential. While specific studies on this compound are limited, the approach to its tissue and biomarker analysis can be strategically guided by research on analogous compounds, such as other coumestans and extracts from the Lespedeza genus.

Tissue Analysis in Preclinical Models

The selection of tissues for analysis in preclinical studies of this compound should be based on its potential therapeutic applications, primarily in oncology. Both in vitro and in vivo models provide valuable insights.

In Vitro Models: Human cancer cell lines are fundamental for initial screening and mechanistic studies. For instance, studies on polyphenolic compounds from Lespedeza bicolor root bark have utilized human prostate cancer cell lines to investigate their cytotoxic properties. nih.govresearchgate.net Similarly, the anti-proliferative effects of Lespedeza cuneata extract have been examined in human colorectal cancer HT-29 cells. e-jkfn.org For this compound, a panel of cancer cell lines representing different tumor types, particularly those known to be hormone-responsive, would be appropriate for initial in vitro evaluation.

In Vivo Models: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of potential anticancer agents. For example, the in vivo anticancer effects of Lespedeza bicolor root extract were demonstrated in a triple-negative breast cancer (TNBC) xenograft mouse model. nih.gov Such a model would be suitable for assessing the impact of this compound on tumor growth and metastasis.

Methods for Tissue Analysis:

A variety of analytical techniques are employed to examine tissues and cells after treatment with the investigational compound. nsf.govnih.govmdpi.comnih.govcreative-biostructure.com

Histopathology: Hematoxylin and eosin (B541160) (H&E) staining of tumor and organ tissues is a standard procedure to observe morphological changes, such as necrosis and alterations in tissue architecture. nih.gov

Immunohistochemistry (IHC): This technique is invaluable for detecting the expression and localization of specific proteins within tissue sections. nih.gov

Mass Spectrometry Imaging (MSI): MSI is an advanced technique that allows for the visualization of the spatial distribution of molecules, including the parent compound and its metabolites, directly in tissue sections without the need for labeling. nsf.gov

Chromatography and Mass Spectrometry: Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the extraction, identification, and quantification of the compound and its metabolites from tissue homogenates. nih.govmdpi.comnih.gov

Biomarker Analysis

The identification and analysis of relevant biomarkers are critical for understanding the molecular mechanisms underlying the biological activity of this compound. aacrjournals.orgnih.govresearchgate.netaacrjournals.orgcabidigitallibrary.org

Table 1: Potential Biomarkers for Preclinical Investigation of this compound

Biomarker CategoryPotential BiomarkersRationale/Associated ActivityAnalytical Method
Proliferation Ki-67A well-established marker of cell proliferation. nih.govImmunohistochemistry (IHC)
Apoptosis Bax, Bcl-2, Caspase-3, PARP cleavageKey regulators and effectors of the apoptotic pathway. e-jkfn.orgmdpi.comWestern Blot, IHC, Flow Cytometry
Cell Cycle Control Cyclin-Dependent Kinases (CDKs)Pterocarpans from Lespedeza bicolor have been shown to reduce the expression of various CDKs. nih.govresearchgate.netRT-PCR, Western Blot
DNA Damage γ-H2AXA marker for DNA double-strand breaks. nih.govImmunohistochemistry (IHC)
Angiogenesis Vascular Endothelial Growth Factor (VEGF)A key regulator of blood vessel formation in tumors.ELISA, IHC
Inflammation TNF-α, IL-6Pro-inflammatory cytokines often involved in cancer progression. mdpi.comresearchgate.netELISA, RT-PCR
Hormone Receptor Status Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ)As a phytoestrogen, this compound is expected to interact with estrogen receptors. muni.czresearchgate.netIHC, Western Blot

Good Laboratory Practices (GLP) in Preclinical Research

The adherence to Good Laboratory Practices (GLP) is a mandatory regulatory requirement for conducting non-clinical safety studies of new chemical entities, including natural products like this compound, intended for pharmaceutical development. nih.govresearchgate.netnpra.gov.myfda.govnih.gov.myslideshare.netkcasbio.comwho.inteuropa.eu The principles of GLP, established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA), ensure the quality, integrity, and reliability of non-clinical safety data. nih.govfda.govnih.gov.mywho.inteuropa.eu

For the preclinical investigation of this compound, the implementation of GLP is essential for studies that will be submitted to regulatory authorities to support clinical trials. nih.govresearchgate.netfda.gov While early-stage discovery and exploratory studies may not require full GLP compliance, pivotal safety and toxicity studies must be conducted in a GLP-compliant environment. nih.govresearchgate.net

Key Principles of GLP Applicable to this compound Research:

Test Facility Organization and Personnel: There must be a clear organizational structure with defined responsibilities for management, study directors, and study personnel. nih.gov.myslideshare.net All personnel must have the necessary education, training, and experience to perform their assigned functions.

Quality Assurance Program: An independent Quality Assurance (QA) unit is responsible for monitoring the study to ensure that it is conducted in accordance with GLP principles. slideshare.net

Facilities: The laboratory facilities must be of suitable size, construction, and location to meet the requirements of the study and to minimize disturbances that would interfere with the validity of the study. nih.gov.myslideshare.net

Apparatus, Materials, and Reagents: Equipment used in the study must be properly calibrated, maintained, and operated. slideshare.net Reagents and solutions must be labeled to indicate identity, concentration, storage requirements, and expiration date.

Test Systems: For in vivo studies, the animal care and housing must adhere to high standards to ensure the welfare of the animals and the quality of the data. npra.gov.mynih.gov.my

Test and Reference Items: Procedures must be in place for the receipt, handling, storage, and characterization of the test item (this compound) and any reference substances to ensure their integrity. npra.gov.my

Standard Operating Procedures (SOPs): Written SOPs for all routine laboratory procedures are required to ensure consistency and reproducibility of the data. fda.govslideshare.net

Performance of the Study: A detailed study plan (protocol) must be written and approved before the initiation of the study. The study must be conducted in accordance with this plan. npra.gov.my

Archiving of Records and Materials: All raw data, study plans, final reports, and specimens must be retained in archives for a specified period. npra.gov.mynih.gov.my

The application of GLP to the preclinical safety evaluation of this compound is critical for generating high-quality and reliable data that can be trusted by regulatory agencies, thereby facilitating its potential transition from a laboratory compound to a clinically evaluated therapeutic agent.

Future Directions and Translational Research Perspectives for Lespeflorin H2

Exploration of Undiscovered Bioactivities and Therapeutic Applications

While the full spectrum of Lespeflorin H2's bioactivities remains to be elucidated, research on analogous compounds provides a roadmap for future investigations. A key area of interest is the potential for hormonal modulation. For instance, the related hydroxypterocarpan, Lespeflorin G8, has been identified as a significant estrogenic compound. ffhdj.com

Studies have demonstrated that Lespeflorin G8 exhibits notable binding affinity for estrogen receptors (ER), particularly ERα. ffhdj.com This suggests a potential therapeutic application in conditions related to estrogen deficiency. ffhdj.com Future research on this compound should explore similar endocrine-related activities, as well as other potential pharmacological effects common to the flavonoid class, such as antioxidant and anti-inflammatory properties. ffhdj.com

Detailed in-vitro assays could reveal the extent of this compound's activity. The estrogenic potential of Lespeflorin G8 was evaluated through its proliferative effect on MCF-7 cells and its agonistic activity in the E-CALUX (Estrogen-Chemically Activated Luciferase gene expression) assay. ffhdj.com Similar comprehensive screening of this compound against a panel of biological targets is warranted to uncover novel therapeutic avenues.

Table 1: Bioactivity Data of the Related Compound Lespeflorin G8

Parameter Receptor/Assay Value Source
Binding Affinity (Ki) Estrogen Receptor α (ERα) 81.9 nM ffhdj.com
Estrogen Receptor β (ERβ) 2.46 µM ffhdj.com
Agonistic Activity (EC50) E-CALUX Assay 4.4 µM ffhdj.com

Development of Novel Synthetic Routes and Biosynthetic Engineering

The availability of pure this compound is essential for comprehensive biological evaluation. The development of efficient and scalable synthetic routes is a critical future direction. A convergent synthetic pathway developed for Lespeflorin I1, another related natural product, serves as a valuable precedent. nih.gov This approach utilized simple starting materials, such as substituted phenylacetic esters and benzoic acids, to achieve the target molecule. nih.gov A similar strategy could be adapted for the total synthesis of this compound, allowing for the production of sufficient quantities for research and the creation of structural analogs for structure-activity relationship (SAR) studies.

The synthetic scheme for Lespeflorin I1 involved a multi-step process beginning with the preparation of key intermediates through metallation and subsequent reactions. nih.gov This highlights the complexity that can be involved, and the need for innovative synthetic strategies to improve yield and efficiency.

Beyond chemical synthesis, biosynthetic engineering presents another promising avenue. Identifying the specific biosynthetic gene cluster responsible for lespeflorin production in its natural source, such as plants from the Lespedeza genus, could enable the transfer of these pathways into microbial hosts like yeast or E. coli. This would allow for sustainable and scalable production of this compound through fermentation, bypassing the challenges of complex chemical synthesis or extraction from low-yield natural sources.

Application of Advanced Analytical Techniques for Comprehensive Profiling

A thorough understanding of this compound requires detailed structural and chemical characterization using advanced analytical techniques. The isolation and purification of related compounds like Lespeflorin G8 have relied on a combination of column chromatography and High-Performance Liquid Chromatography (HPLC). ffhdj.com For comprehensive profiling of this compound, a suite of modern analytical methods would be essential.

High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS) would be crucial for accurate mass determination and fragmentation analysis, confirming the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, would be indispensable for unambiguous structural elucidation and assignment of all proton and carbon signals. Furthermore, techniques like X-ray crystallography could provide definitive three-dimensional structural information if suitable crystals can be obtained. zeclinics.com

Lead Optimization and Structure-Based Drug Design Approaches

Once a primary biological activity is confirmed for this compound, lead optimization becomes the next logical step to enhance its therapeutic potential. patsnap.com This iterative process involves modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com

A foundational element of this process is the establishment of a Structure-Activity Relationship (SAR). patsnap.com By synthesizing a library of this compound analogs with systematic modifications to its core structure, researchers can identify key functional groups responsible for its biological effects. For example, studies on Psoralidin derivatives have shown that the position of hydroxyl groups can significantly impact activity, potentially by influencing hydrogen bonding with a target protein or causing steric hindrance. nih.gov

Should a specific protein target for this compound be identified, structure-based drug design can be employed. danaher.comnih.gov If the three-dimensional structure of the target is known (e.g., through X-ray crystallography), computational methods like molecular docking can predict how this compound and its analogs bind. ffhdj.com This allows for the rational design of new derivatives with improved binding affinity and specificity, accelerating the optimization process. nih.gov

Integration with Systems Biology, Metabolomics, and Proteomics for Holistic Understanding

To gain a comprehensive understanding of this compound's biological effects, it is necessary to move beyond single-target interactions and embrace a systems-level perspective. Integrating multi-omics technologies can reveal the broader impact of the compound on cellular networks.

Metabolomics: By analyzing the global profile of metabolites in cells or tissues treated with this compound, researchers can identify metabolic pathways that are significantly altered. This approach can uncover the compound's mechanism of action and potential off-target effects.

Proteomics: This technique allows for the large-scale study of proteins. Quantitative proteomics can be used to determine how this compound affects protein expression levels, identifying proteins and signaling pathways that are up- or down-regulated upon treatment. This can provide crucial insights into the cellular response to the compound.

By combining these omics datasets with computational modeling, a holistic view of this compound's mechanism can be constructed. This systems biology approach can help predict its efficacy, identify potential biomarkers for its activity, and provide a more complete picture of its physiological impact, paving the way for more informed translational and clinical research.

Q & A

Q. What are the recommended protocols for synthesizing and characterizing Lespeflorin H2 to ensure reproducibility?

To ensure reproducibility, synthesis protocols should include step-by-step reaction conditions (e.g., solvent, temperature, catalysts) and purification methods (e.g., column chromatography, recrystallization). Characterization requires spectroscopic data (NMR, IR, MS) and chromatographic purity assessments (HPLC/UPLC) . For novel compounds, provide full spectral interpretations and elemental analysis. Known compounds require literature citations for identity confirmation .

Q. What analytical techniques are essential for validating the purity and structure of this compound?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR, including 1^1H, 13^13C, 2D experiments) are critical for structural elucidation. Purity should be confirmed via HPLC with UV/vis or diode-array detection, using validated mobile phases (e.g., hexanesulfonic acid-acetonitrile gradients) and column specifications . Report retention times and peak integration thresholds (e.g., ≥95% purity) .

Q. What in vitro models are appropriate for initial bioactivity screening of this compound?

Use cell-based assays (e.g., cancer cell lines for cytotoxicity, enzyme inhibition assays) with positive and negative controls. Include dose-response curves and IC50_{50}/EC50_{50} calculations using nonlinear regression models. Adhere to NIH guidelines for preclinical reporting, detailing cell culture conditions and assay validation steps .

Q. What ethical guidelines apply to preclinical studies involving this compound?

Follow institutional animal care protocols (IACUC) and NIH guidelines for humane endpoints, sample sizes, and statistical power analysis. For in vivo studies, document anesthesia, euthanasia methods, and compliance with ARRIVE 2.0 reporting standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across studies?

Conduct a meta-analysis to identify variables such as assay conditions (e.g., cell line heterogeneity, incubation times), compound stability, or batch-to-batch variability. Use sensitivity analysis to isolate confounding factors and validate findings through orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What in silico strategies are effective for predicting this compound’s interactions with biological targets?

Employ molecular docking (AutoDock Vina, Schrödinger) to map binding poses against crystallographic protein structures. Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Cross-reference results with chemoproteomics data to identify off-target effects .

Q. How to design dose-response studies to determine this compound’s IC50_{50}50​/EC50_{50}50​ values accurately?

Use a minimum of 10 concentration points spanning 3–4 log units. Apply four-parameter logistic models (e.g., Hill equation) for curve fitting. Include technical replicates and validate assay robustness via Z’-factor calculations. Report confidence intervals and statistical significance (p < 0.05) using ANOVA or t-tests .

Q. How to assess this compound’s pharmacokinetic properties in vivo using compartmental modeling?

Conduct intravenous/oral administration in rodent models, with serial blood sampling. Analyze plasma concentration-time profiles using non-compartmental analysis (NCA) or PK-SIM. Estimate parameters (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}, AUC) and validate models via Akaike Information Criterion (AIC) .

Q. What methodologies identify research gaps for this compound using systematic review frameworks?

Apply PRISMA guidelines to screen literature, focusing on understudied pathways (e.g., epigenetic modulation) or unvalidated therapeutic claims. Use PICO (Population, Intervention, Comparison, Outcome) to structure gaps, and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How to optimize experimental design for studying this compound’s stability in preclinical formulations?

Conduct forced degradation studies under varied pH, temperature, and light exposure. Monitor degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life, Arrhenius plots). Use experimental design software (e.g., Design-Expert) to optimize formulation excipients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lespeflorin H2
Reactant of Route 2
Reactant of Route 2
Lespeflorin H2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.